molecular formula C13H17NO2 B2789608 4-Amino-3-(4-cyclopropylphenyl)butanoic acid CAS No. 1517734-77-8

4-Amino-3-(4-cyclopropylphenyl)butanoic acid

Cat. No.: B2789608
CAS No.: 1517734-77-8
M. Wt: 219.284
InChI Key: HBOPYVWRMYBFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(4-cyclopropylphenyl)butanoic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of an amino group, a cyclopropyl-substituted phenyl ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-cyclopropylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopropylphenyl intermediate: This step involves the cyclopropanation of a suitable phenyl precursor.

    Introduction of the butanoic acid moiety: The cyclopropylphenyl intermediate is then subjected to a reaction with a butanoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-cyclopropylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Amino-3-(4-cyclopropylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-cyclopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the cyclopropyl-substituted phenyl ring are key functional groups that contribute to its biological activity. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(4-cyclopropylphenyl)butanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-amino-3-(4-cyclopropylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-8-12(7-13(15)16)11-5-3-10(4-6-11)9-1-2-9/h3-6,9,12H,1-2,7-8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOPYVWRMYBFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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